Boc-N-甲-Met-OH

描述

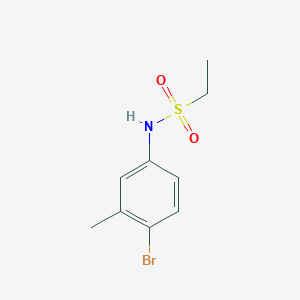

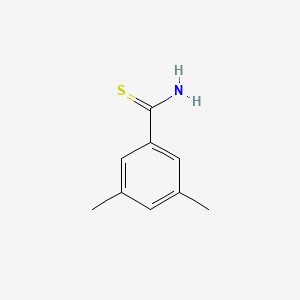

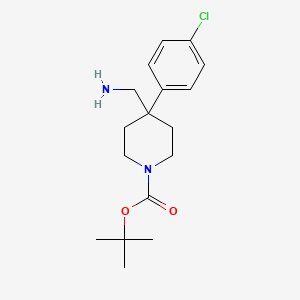

Boc-N-Me-Met-OH, also known as N-(tert-Butoxycarbonyl)-L-methionine, is a chemical compound used in peptide synthesis . It has a molecular weight of 249.33 and a linear formula of CH3SCH2CH2CH(COOH)NHCOOC(CH3)3 .

Synthesis Analysis

The synthesis of Boc-N-Me-Met-OH is typically conducted under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Molecular Structure Analysis

The Boc-N-Me-Met-OH molecule contains a total of 37 bond(s). There are 16 non-H bond(s), 2 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 sulfide(s) .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical And Chemical Properties Analysis

Boc-N-Me-Met-OH has an optical activity of [α]20/D −22°, c = 1 in methanol . Its melting point is 47-50 °C (lit.) .

科学研究应用

催化和材料科学

Esrafili 和 Nurazar (2014) 的一项研究采用密度泛函理论 (DFT) 计算来研究甲醇在碳掺杂氮化硼纳米笼上的吸附和分解,展示了此类材料在催化中的潜力。这项研究突出了分子改性的重要性,可能涉及诸如“Boc-N-甲-Met-OH”的化合物,以提高化学反应中的催化效率和选择性 (Esrafili & Nurazar, 2014)。

肽合成和修饰

对多肽的研究(这对理解生理过程和疾病治疗至关重要)通常涉及氨基酸和肽的合成和修饰。赵一楠和 Melanie Key (2013) 对 Fmoc-L-Lys(Boc)-Gly-OH 的合成和结构表征就是一个例子,说明了 Boc 等保护基团如何在肽合成中发挥重要作用,为进一步的修饰和在药物化学和生物化学中的应用奠定了基础 (赵一楠和 Melanie Key, 2013)。

生物技术和生物医学研究

在生物技术领域,“this compound”的应用扩展到先进材料和生物研究系统的开发。例如,Forró 等人 (2021) 关于脑芯片 (BoC) 生物技术的电生理读数工具的研究探讨了微流体学、细胞生物学和材料科学的交叉点,表明化学修饰分子在为神经科学研究创造更逼真的脑组织体外模型中具有潜在用途 (Forró 等,2021)。

环境科学

如董等人 (2012) 所讨论的,用于环境污染控制的光催化剂的开发展示了化学改性材料在增强光催化活性以去除污染物中的作用。N 掺杂的 (BiO)2CO3 层次微球代表了处理环境污染物的一种新方法,可能利用类似于“this compound”提供的分子改性 (董等人,2012)。

安全和危害

未来方向

While specific future directions for Boc-N-Me-Met-OH are not mentioned in the search results, it is a key intermediate used in the synthesis of pharmaceuticals and biologically active compounds . Therefore, its future directions may involve its continued use and potential improvements in peptide synthesis and the development of new pharmaceuticals.

作用机制

Target of Action

Boc-N-Me-Met-OH is a derivative of the amino acid methionine . It is primarily used as a protecting group for amines in peptide synthesis . The primary targets of Boc-N-Me-Met-OH are the amino groups that need to be protected during the synthesis process .

Mode of Action

The Boc-N-Me-Met-OH compound interacts with its targets (amino groups) by forming a carbamate . This interaction protects the amino group, allowing for transformations of other functional groups without interference from the amino group . The Boc group is removed when needed using a strong acid such as trifluoroacetic acid (TFA) .

Biochemical Pathways

The biochemical pathway primarily affected by Boc-N-Me-Met-OH is the peptide synthesis pathway. In this pathway, the compound plays a crucial role in protecting amino groups, thereby facilitating the synthesis of peptides .

Pharmacokinetics

Its properties such as stability, solubility, and reactivity play a significant role in its effectiveness as a protecting group in peptide synthesis .

Result of Action

The result of Boc-N-Me-Met-OH’s action is the successful protection of amino groups during peptide synthesis. This protection allows for the selective transformation of other functional groups, leading to the successful synthesis of peptides .

Action Environment

The action of Boc-N-Me-Met-OH is influenced by several environmental factors. For instance, the presence of a strong acid is required for the removal of the Boc group . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and pH .

生化分析

Biochemical Properties

Boc-N-Me-Met-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. The Boc group protects the amino group of methionine, allowing for selective reactions at other functional groups. This compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used in solid-phase peptide synthesis, where it interacts with coupling reagents and catalysts to form peptide chains . The nature of these interactions is primarily based on the reactivity of the Boc group and the methionine residue, facilitating the formation of stable peptide bonds.

Cellular Effects

Boc-N-Me-Met-OH influences various cellular processes, particularly those related to protein synthesis and modification. In cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of Boc-N-Me-Met-OH in a cellular environment can lead to the incorporation of the modified methionine into newly synthesized proteins, potentially altering their function and stability . Additionally, the protective Boc group can prevent premature degradation of the methionine residue, ensuring its proper incorporation into proteins.

Molecular Mechanism

The molecular mechanism of Boc-N-Me-Met-OH involves its interaction with biomolecules at the molecular level. The Boc group provides steric hindrance, protecting the amino group of methionine from unwanted reactions. This protection is crucial during peptide synthesis, where selective reactions are necessary. Boc-N-Me-Met-OH can also act as an enzyme inhibitor or activator, depending on the specific biochemical context . For example, the Boc group can inhibit enzymes that would otherwise modify the methionine residue, ensuring its stability during synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-N-Me-Met-OH can change over time due to its stability and degradation properties. The Boc group is relatively stable under standard laboratory conditions, but it can be removed under acidic conditions, leading to the exposure of the amino group of methionine . Over time, this deprotection can affect the compound’s reactivity and its interactions with other biomolecules. Long-term studies have shown that Boc-N-Me-Met-OH maintains its protective properties for extended periods, making it suitable for prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of Boc-N-Me-Met-OH vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be effectively incorporated into peptides and proteins without significant adverse effects . At high doses, Boc-N-Me-Met-OH may exhibit toxic effects, potentially disrupting normal cellular functions and causing adverse reactions. Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced at higher concentrations.

Metabolic Pathways

Boc-N-Me-Met-OH is involved in various metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the incorporation of methionine into peptides and proteins . During metabolism, the Boc group can be removed, allowing the methionine residue to participate in further biochemical reactions. This deprotection step is crucial for the compound’s proper integration into metabolic pathways and its subsequent utilization in cellular processes.

Transport and Distribution

Within cells and tissues, Boc-N-Me-Met-OH is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Boc-N-Me-Met-OH can localize to specific compartments, such as the endoplasmic reticulum, where protein synthesis occurs. The distribution of Boc-N-Me-Met-OH within the cell is influenced by its chemical properties and the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of Boc-N-Me-Met-OH is primarily determined by its chemical structure and the presence of targeting signals. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or the Golgi apparatus, where it participates in protein synthesis and modification Post-translational modifications, such as the removal of the Boc group, can also influence the compound’s localization and activity

属性

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASRJKXDLPTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)

![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)

![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)

![1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3149307.png)